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molecular formula C5H11NO3 B1618842 ethyl N-(2-hydroxyethyl)carbamate CAS No. 5602-93-7

ethyl N-(2-hydroxyethyl)carbamate

Cat. No. B1618842
M. Wt: 133.15 g/mol
InChI Key: IDWDPUULTDNNBY-UHFFFAOYSA-N
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Patent
US05418292

Procedure details

40.6 grams of ethanolamine were charged to a standard neck reaction vessel fitted with an agitator, packed column and a thermometer. 70.3 grams of ethylene carbonate was added, and the temperature was allowed to rise to 100° C. The mixture was then held at 100° C. for 2 hours. The crude 2-hydroxyethyl urethane of ethanol formed had a viscosity of 4.5 poise at 30° C. (as measured by an ICI cone and plate viscometer) and a base number of 3.0. The residual base number corresponded to a conversion of amine to urethane of 99.4%. The mixture was heated to 150° C. and 689.1 grams of dodecanedioic acid were added. The solution was heated slowly to 220° C., with water being removed continuously, over a 1.5 hour period. The reaction product was then cooled and poured out. The final product had a melting point of 81° C. to 84° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Quantity
70.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5]1(=O)[O:9][CH2:8][CH2:7][O:6]1>C(O)C>[OH:2][CH2:1][CH2:3][NH:4][C:5]([O:6][CH2:7][CH3:8])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40.6 g
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
70.3 g
Type
reactant
Smiles
C1(OCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an agitator
CUSTOM
Type
CUSTOM
Details
to rise to 100° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCNC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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